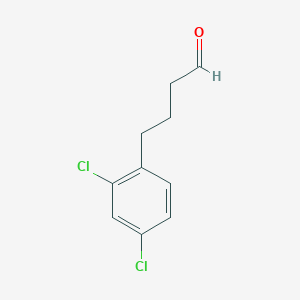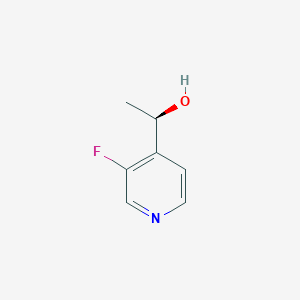
(R)-1-(3-Fluoropyridin-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound features a fluorine atom attached to the pyridine ring and an ethan-1-ol group, making it a fluorinated alcohol derivative. Compounds like this are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoropyridine, which serves as the core structure.
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is reacted with 3-fluoropyridine to introduce the ethan-1-ol group.
Hydrolysis: The intermediate product is then hydrolyzed to yield (1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. The process may also include purification steps like distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the alcohol group to an alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydride (NaH) can be employed.
Major Products
Oxidation: Formation of 3-fluoropyridin-4-yl ketone or aldehyde.
Reduction: Formation of 3-fluoropyridin-4-yl ethane.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the ethan-1-ol group can influence its solubility and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(3-chloropyridin-4-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
(1R)-1-(3-bromopyridin-4-yl)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.
(1R)-1-(3-iodopyridin-4-yl)ethan-1-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1R)-1-(3-fluoropyridin-4-yl)ethan-1-ol can impart unique properties, such as increased metabolic stability and enhanced binding interactions with biological targets, compared to its chloro, bromo, and iodo analogs.
Propriétés
Formule moléculaire |
C7H8FNO |
|---|---|
Poids moléculaire |
141.14 g/mol |
Nom IUPAC |
(1R)-1-(3-fluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3/t5-/m1/s1 |
Clé InChI |
NCZUOSCEVQLKCR-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C=NC=C1)F)O |
SMILES canonique |
CC(C1=C(C=NC=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


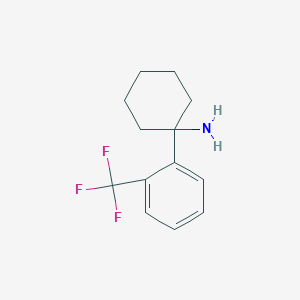
![1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)
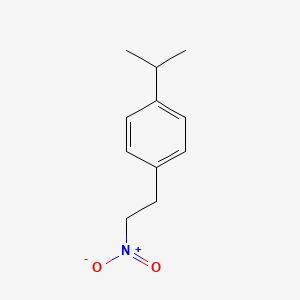
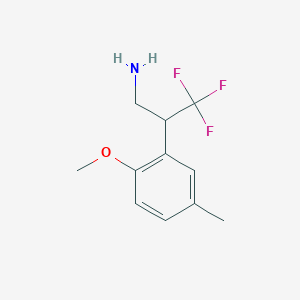
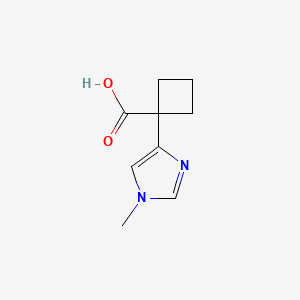
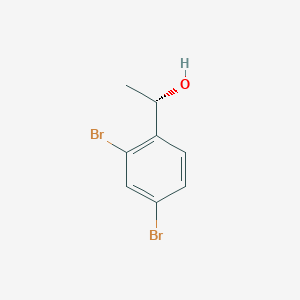
![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)






